molecular formula C10H12N4S B1460425 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol CAS No. 90871-42-4

4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

Cat. No.: B1460425
CAS No.: 90871-42-4
M. Wt: 220.3 g/mol
InChI Key: LHGOGSSATFKPDL-UHFFFAOYSA-N
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Description

4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H12N4S. It is characterized by a triazole ring fused with a pyridine ring and an isopropyl group.

Scientific Research Applications

4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with isopropyl hydrazine and thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Comparison: 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4-propan-2-yl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGOGSSATFKPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650856
Record name 4-(Propan-2-yl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90871-42-4
Record name 4-(Propan-2-yl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
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4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

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